1-(3-Aminopropyl)aziridine

説明

BenchChem offers high-quality 1-(3-Aminopropyl)aziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)aziridine including the price, delivery time, and more detailed information at info@benchchem.com.

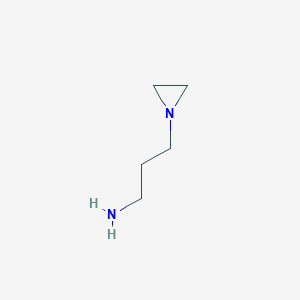

Structure

3D Structure

特性

IUPAC Name |

3-(aziridin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAFMCFYSTCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147945 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-65-7 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Aminopropyl)aziridine molecular weight and formula C₅H₁₂N₂

An In-Depth Technical Guide to 1-(3-Aminopropyl)aziridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Aminopropyl)aziridine (C₅H₁₂N₂), a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. We will delve into its core physicochemical properties, explore the unique reactivity conferred by its strained aziridine ring, and discuss its applications as a building block for advanced materials and therapeutic agents.

Core Molecular Profile and Physicochemical Properties

1-(3-Aminopropyl)aziridine, also known by its IUPAC name 3-(aziridin-1-yl)propan-1-amine, is a colorless liquid characterized by a three-membered heterocyclic aziridine ring linked to a primary aminopropyl chain.[1] This unique structure combines the high reactivity of a strained ring system with the nucleophilic and functionalizable nature of a primary amine.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 1072-65-7 | [1][2] |

| IUPAC Name | 3-(aziridin-1-yl)propan-1-amine | [1] |

| Density | 0.879 g/cm³ at 22 °C | [2] |

| pKa (predicted) | 10.41 ± 0.10 (for the terminal amine) | [2] |

| Canonical SMILES | C1CN1CCCN | [1][2] |

The aziridine ring's bond angles are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[2][3] This geometric constraint results in substantial angle strain, which is the primary driver for the molecule's characteristic reactivity.[2][3] The terminal primary amine, with a predicted pKa typical of aliphatic amines, provides a secondary reactive site and influences the molecule's overall polarity and solubility.[2]

Caption: General mechanism for acid-catalyzed aziridine ring-opening.

Experimental Protocol: Nucleophilic Ring-Opening with an Alcohol

This protocol describes a representative acid-catalyzed ring-opening of the aziridine moiety in a polymer context, which can be adapted for the small molecule. [4]The choice of a Lewis acid like boron trifluoride diethyl etherate is critical as it efficiently activates the aziridine for attack by even weak nucleophiles like alcohols. [4] Objective: To synthesize a β-alkoxy amine by reacting 1-(3-Aminopropyl)aziridine with methanol.

Materials:

-

1-(3-Aminopropyl)aziridine

-

Methanol (anhydrous)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Aminopropyl)aziridine (1.0 g, 10 mmol) in anhydrous DCM (20 mL).

-

Addition of Nucleophile: Add anhydrous methanol (0.4 g, 12.5 mmol, 1.25 eq.) to the solution.

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (0.18 g, 1.25 mmol, 0.125 eq.) dropwise. Causality Note: The Lewis acid activates the aziridine nitrogen, making the ring carbons highly electrophilic and facilitating the attack by methanol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel flash chromatography if necessary.

Synthesis of 1-(3-Aminopropyl)aziridine

While specific synthesis routes for 1-(3-Aminopropyl)aziridine are proprietary or found in patent literature, its structure suggests assembly via established methods for N-substituted aziridines. A common and industrially relevant strategy is the Wenker synthesis or a variation thereof, which involves the cyclization of a β-amino alcohol. [3][5]

Caption: Conceptual workflow for aziridine synthesis via cyclization.

This process involves two key transformations:

-

Activation: The hydroxyl group of a precursor like N-(3-hydroxypropyl)-1,2-ethanediamine is converted into a good leaving group, often a sulfate ester. [3]2. Cyclization: An intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the leaving group, is induced by a base to yield the aziridine ring. [3]

Applications in Research and Development

The dual functionality of 1-(3-Aminopropyl)aziridine makes it a valuable intermediate in several fields.

Pharmaceutical and Medicinal Chemistry

The aziridine moiety is a key pharmacophore in several anticancer agents, such as Mitomycin C. [2][3]Its ability to alkylate biological macromolecules like DNA is central to its cytotoxic activity. [2]1-(3-Aminopropyl)aziridine serves as a versatile building block for creating novel compounds with potential therapeutic properties. [2]Researchers are actively exploring its use in synthesizing new antimicrobial and anticancer agents. [2][6][7]The aminopropyl side chain provides a convenient handle for attaching targeting ligands or modifying the molecule's pharmacokinetic properties.

Polymer Chemistry and Materials Science

In polymer science, aziridines are important monomers for synthesizing polyamines through ring-opening polymerization. [2][8]1-(3-Aminopropyl)aziridine can be incorporated into polymer backbones or used as a post-polymerization modification agent. The primary amine can react with various electrophiles, while the aziridine ring can be opened to create cross-links or introduce new functionalities. [2]This has led to its exploration in materials for drug delivery and gene therapy, where the resulting polyamines can complex with nucleic acids. [2]

Safety and Handling

1-(3-Aminopropyl)aziridine and related compounds must be handled with care due to their potential toxicity and reactivity.

-

General Hazards: Aziridines are classified as toxic and potentially mutagenic. [9]The safety data sheet for a related compound indicates it may be harmful if swallowed, cause serious eye irritation, and may cause an allergic skin reaction. * Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. * Handling Precautions: Avoid breathing vapors or mists. Prevent contact with skin and eyes. [10]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents. [10]

Conclusion

1-(3-Aminopropyl)aziridine is a synthetically powerful and versatile chemical intermediate. Its molecular formula of C₅H₁₂N₂ and molecular weight of 100.16 g/mol belie a complex and useful reactivity profile dominated by the strain-driven ring-opening of its aziridine core. [1][2]For researchers in drug discovery and materials science, this molecule offers a robust platform for constructing complex nitrogen-containing architectures, from novel therapeutic candidates to functional polymers. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

-

Aziridine, 1-(3-aminopropyl)- | C5H12N2 | CID 14076 . PubChem, National Institutes of Health. [Link]

-

Aziridines . Wikipedia. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle . Frontiers. [Link]

-

Aziridine synthesis by ring closure reaction . Organic Chemistry Portal. [Link]

-

Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine . MDPI. [Link]

-

N-[3-Methylaminopropyl]aziridine | C6H14N2 | CID 547048 . PubChem, National Institutes of Health. [Link]

-

Aziridine . Wikipedia. [Link]

-

Alkylative Aziridine Ring-Opening Reactions . ResearchGate. [Link]

-

Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions . Green Chemistry (RSC Publishing). [Link]

-

Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication . PMC, National Institutes of Health. [Link]

-

Synthesis of aziridine monomers for the azaanionic polymerization . ResearchGate. [Link]

-

Recent updates and future perspectives in aziridine synthesis and reactivity . PMC, National Institutes of Health. [Link]

-

Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica . 3M. [Link]

-

Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction . PubMed Central, National Institutes of Health. [Link]

-

A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides . MDPI. [Link]

-

A Strategy to Functionalize Polymers by Ring- Opening Reaction of Aziridine . The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0248809) . Human Metabolome Database. [Link]

-

1 H NMR spectrum of (3-Azidopropyl)triethoxysilane . ResearchGate. [Link]

-

Safety Data Sheet . AAPPTec. [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction . PubMed, National Institutes of Health. [Link]

-

Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia . Lirias. [Link]

-

Aziridine . SpectraBase. [Link]

-

Aziridine termination of living anionic polymerization . PubMed, National Institutes of Health. [Link]

Sources

- 1. Aziridine, 1-(3-aminopropyl)- | C5H12N2 | CID 14076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-(3-Aminopropyl)aziridine | 1072-65-7 [smolecule.com]

- 3. Aziridines - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 6. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Aziridine - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to 3-(Aziridin-1-yl)propan-1-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(aziridin-1-yl)propan-1-amine, a bifunctional molecule featuring a highly reactive aziridine ring and a primary amine. While specific literature on this exact compound is sparse, this document synthesizes established principles of aziridine chemistry to present its plausible synthesis, detailed reactivity profile, potential applications in drug development, and essential safety protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging the unique chemical properties of aziridines for the design of novel therapeutics.

Introduction: The Aziridine Moiety as a Privileged Scaffold in Medicinal Chemistry

Aziridines, three-membered nitrogen-containing heterocycles, are renowned for their high ring strain, which imparts significant reactivity towards nucleophiles[1]. This inherent reactivity makes them valuable intermediates in organic synthesis and, more importantly, confers unique biological activities. A number of natural products and synthetic compounds containing the aziridine moiety exhibit potent pharmacological effects, including antitumor, antimicrobial, and antibacterial activities[2].

The biological efficacy of many aziridine-containing drugs stems from their ability to act as covalent inhibitors. The strained ring readily undergoes nucleophilic attack from amino acid residues within the active sites of enzymes or on DNA, leading to irreversible inhibition of the biological target[3]. This mechanism of action is particularly advantageous for developing targeted therapies with high potency and prolonged duration of action.

This guide focuses on 3-(aziridin-1-yl)propan-1-amine (CAS No: 1072-65-7), a molecule that combines the electrophilic aziridine warhead with a nucleophilic primary amine via a propyl linker. This unique combination of functional groups suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules or as a standalone agent with a distinct pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(aziridin-1-yl)propan-1-amine is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 3-(Aziridin-1-yl)propan-1-amine | - |

| CAS Number | 1072-65-7 | [4] |

| Molecular Formula | C₅H₁₂N₂ | [4] |

| Molecular Weight | 100.165 g/mol | [4] |

| Canonical SMILES | C1CN1CCCN | [4] |

| Predicted LogP | -0.5 | [1] |

| Predicted pKa | (Amine) ~10.5, (Aziridine N) ~8.0 | Inferred from related structures |

Synthesis of 3-(Aziridin-1-yl)propan-1-amine

Proposed Synthetic Workflow

The proposed synthesis proceeds via a two-step sequence: 1) N-alkylation of aziridine with a protected 3-halopropanamine, followed by 2) deprotection of the primary amine.

Caption: Proposed synthetic workflow for 3-(aziridin-1-yl)propan-1-amine.

Detailed Experimental Protocol (Illustrative)

This protocol is a general representation and would require optimization for specific laboratory conditions.

Step 1: Synthesis of tert-butyl (3-(aziridin-1-yl)propyl)carbamate

-

Reaction Setup: To a solution of aziridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq).

-

Addition of Electrophile: Slowly add a solution of tert-butyl (3-bromopropyl)carbamate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Causality behind Experimental Choices:

-

Inert Atmosphere: Aziridine is sensitive to moisture and carbon dioxide. An inert atmosphere prevents unwanted side reactions.

-

Aprotic Solvent: Acetonitrile is a good choice as it is polar enough to dissolve the reactants but does not participate in the reaction.

-

Non-nucleophilic Base: Potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction without competing with the aziridine as a nucleophile.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amine as it is stable under the basic conditions of the N-alkylation and can be readily removed under acidic conditions.

Step 2: Deprotection to Yield 3-(Aziridin-1-yl)propan-1-amine

-

Reaction Setup: Dissolve the purified tert-butyl (3-(aziridin-1-yl)propyl)carbamate in a suitable solvent (e.g., dichloromethane).

-

Addition of Acid: Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Isolation: The final product can be isolated as its salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base and extracted into an organic solvent. Further purification can be achieved by distillation or crystallization.

Reactivity and Mechanism of Action

The chemical behavior of 3-(aziridin-1-yl)propan-1-amine is dominated by the electrophilic nature of the aziridine ring. The ring strain of approximately 27 kcal/mol makes it susceptible to ring-opening reactions by a wide range of nucleophiles[5].

Nucleophilic Ring-Opening

The N-propylamine substituent is an electron-donating group, which generally makes the aziridine less reactive than N-acyl or N-sulfonyl aziridines. However, under acidic conditions, protonation of the aziridine nitrogen generates a highly reactive aziridinium ion, which is readily attacked by nucleophiles[6].

Caption: Hypothetical mechanism of covalent inhibition by a derivative of 3-(aziridin-1-yl)propan-1-amine.

Analytical Characterization

The identity and purity of synthesized 3-(aziridin-1-yl)propan-1-amine would be confirmed using a combination of standard analytical techniques. The expected spectral data are summarized in Table 2.

| Technique | Expected Observations |

| ¹H NMR | - Multiplets corresponding to the aziridine ring protons (4H).- Multiplets for the three methylene groups of the propyl chain (6H).- A broad singlet for the primary amine protons (2H), which is exchangeable with D₂O. |

| ¹³C NMR | - Peaks for the two equivalent carbons of the aziridine ring.- Three distinct peaks for the carbons of the propyl chain. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns involving the loss of the aminopropyl chain or cleavage of the aziridine ring. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the alkyl groups (around 2850-2960 cm⁻¹).- N-H bending vibrations (around 1590-1650 cm⁻¹). |

Safety and Handling

Aziridine and its derivatives are known to be toxic, mutagenic, and carcinogenic. Therefore, 3-(aziridin-1-yl)propan-1-amine must be handled with extreme caution in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat is recommended.

-

Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Handling and Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[7]

-

Avoid contact with skin, eyes, and clothing.[8] In case of contact, immediately flush the affected area with plenty of water.

-

All work with this compound should be performed in a designated area.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

3-(Aziridin-1-yl)propan-1-amine is a molecule with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, combining a reactive aziridine ring with a primary amine, makes it a versatile building block for the construction of novel bioactive compounds. While specific data on this compound is limited, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its applications in drug discovery. The inherent reactivity of the aziridine moiety necessitates strict adherence to safety protocols during its handling and use. Further research into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois. Retrieved from [Link]

- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2008). A New and Efficient Synthesis of Aziridines from N-Tosyl Imines and Iodomethyllithium. Organic Letters, 10(20), 4457–4460.

-

Matrix Fine Chemicals. (n.d.). 3-(AZIRIDIN-1-YL)PROPAN-1-AMINE | CAS 1072-65-7. Retrieved from [Link]

- Jaiswal, R., & Sarkar, A. (2022). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 15(10), 4483-4488.

-

PubChem. (n.d.). 3-(Aziridin-1-yl)propanehydrazide. Retrieved from [Link]

- De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules, 16(12), 10363-10383.

-

Wikipedia. (2023). Aziridine. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

- Choi, J., Yu, T., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

-

MSN Chemical. (2023). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]

- Ielo, L., & Dank, C. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4373-4403.

- Wickens, J. R., et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication.

- Aggarwal, V. K., & Ferrara, M. (2000). A New Protocol for the Synthesis of cis-Aziridines from N-Sulfonyl Imines and Trimethylsilyldiazomethane. Organic Letters, 2(25), 4107–4110.

-

Kate Tutorials. (2021, June 8). 8 Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles [Video]. YouTube. [Link]

- Ielo, L., & Dank, C. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4373-4403.

- MDPI. (2022). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 27(22), 7899.

Sources

- 1. 3-(Aziridin-1-yl)propanehydrazide | C5H11N3O | CID 284025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Study of biocompatibility, cytotoxic activity in vitro of a tetrazole-containing derivative of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylative Aziridine Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 8. solutions.covestro.com [solutions.covestro.com]

A Comprehensive Spectroscopic Guide to 1-(3-Aminopropyl)aziridine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Abstract

1-(3-Aminopropyl)aziridine is a bifunctional molecule featuring a strained three-membered aziridine ring and a flexible primary aminopropyl side chain. This unique combination makes it a valuable building block in pharmaceutical and materials science for the synthesis of polymers, dendrimers, and complex nitrogen-containing heterocycles.[1][2] The high ring strain of the aziridine moiety, approximately 27 kcal/mol, dictates its reactivity and provides a distinctive signature in spectroscopic analyses.[3] This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 1-(3-Aminopropyl)aziridine, offering researchers a detailed framework for its characterization. We will delve into the causality behind spectral features, present standardized experimental protocols, and synthesize the data to provide a holistic confirmation of the molecular structure.

Molecular Identity and Structural Framework

A precise understanding of the molecular structure is foundational to interpreting spectroscopic data. 1-(3-Aminopropyl)aziridine, with the IUPAC name 3-(aziridin-1-yl)propan-1-amine, possesses a distinct architecture that gives rise to its characteristic spectral properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [1][4] |

| Molecular Weight | 100.16 g/mol | [1][4] |

| CAS Number | 1072-65-7 | [4] |

The molecule's structure, annotated for the following spectroscopic discussion, is presented below.

Caption: Molecular structure of 1-(3-Aminopropyl)aziridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum of 1-(3-Aminopropyl)aziridine is characterized by distinct signals for the aziridine ring and the aminopropyl chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and, in the case of the aziridine protons, the significant ring strain.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aziridine (C1-H, C2-H) | ~ 1.5 | Singlet (s) or Multiplet (m) | 4H | Located in a highly strained, shielded environment. The exact multiplicity can vary, but often appears as a singlet due to similar chemical environments.[1] |

| Propyl Chain (C4-H) | ~ 1.2 - 1.7 | Quintet (quint) | 2H | Methylene group flanked by two other methylene groups, leading to a quintet splitting pattern. |

| Propyl Chain (C3-H) | ~ 2.2 - 2.5 | Triplet (t) | 2H | Methylene group adjacent to the aziridine nitrogen, resulting in a downfield shift due to the deshielding effect of the nitrogen.[1] |

| Propyl Chain (C5-H) | ~ 2.5 - 2.8 | Triplet (t) | 2H | Methylene group adjacent to the primary amine nitrogen, also deshielded and shifted downfield.[1] |

| Amine (N2-H) | ~ 1.0 - 3.0 | Broad Singlet (br s) | 2H | Protons on the primary amine. The signal is typically broad due to rapid chemical exchange and quadrupole broadening from the nitrogen. Its position is solvent-dependent.[1] |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbons of the aziridine ring are notably upfield due to the unique electronic environment imposed by the ring strain.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| Aziridine (C1, C2) | 18 - 30 | The high degree of p-character in the C-C bond of the strained ring leads to a significant upfield shift compared to acyclic amines.[1] |

| Propyl Chain (C4) | ~ 28 - 35 | Standard aliphatic methylene carbon. |

| Propyl Chain (C5) | ~ 40 - 45 | Methylene carbon deshielded by the adjacent primary amine (N2). |

| Propyl Chain (C3) | ~ 55 - 60 | Methylene carbon significantly deshielded by the adjacent aziridine nitrogen (N1). |

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol is crucial for obtaining reliable NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-Aminopropyl)aziridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the N-H protons to exchange, leading to the disappearance of their signal.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., 1024-2048 scans).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence in the molecule.

Interpretation of Key Vibrational Bands

The IR spectrum of 1-(3-Aminopropyl)aziridine is dominated by absorptions from N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3300 | N-H Stretch | Primary Amine | The presence of two distinct bands in this region is a hallmark of a primary (-NH₂) amine, corresponding to asymmetric and symmetric stretching modes. |

| 2960 - 2850 | C-H Stretch | Alkane (CH₂) | Strong, sharp absorptions confirming the aliphatic propyl chain. |

| ~1600 | N-H Bend (Scissoring) | Primary Amine | A moderately strong band confirming the presence of the -NH₂ group. |

| ~1100 | C-N Stretch | Amine / Aziridine | Confirms the presence of the carbon-nitrogen single bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of neat 1-(3-Aminopropyl)aziridine liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-500 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. The labile nature of the aziridine ring often leads to characteristic fragmentation pathways.[6]

Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 101.12. Under higher energy conditions, such as Electron Impact (EI), the molecular ion (M⁺˙) at m/z 100.10 would be observed, followed by fragmentation.

A plausible fragmentation pathway is initiated by the cleavage of the C-C bond beta to the aziridine nitrogen, a common pathway for amines, leading to a stable, resonance-stabilized cation.

Caption: Proposed fragmentation pathway for 1-(3-Aminopropyl)aziridine in EI-MS.

-

m/z = 85: Loss of a methyl radical (•CH₃), which is less common but possible. A more likely fragmentation for amines is alpha-cleavage.

-

m/z = 57: A very common fragmentation for N-propyl amines, resulting from the cleavage of the bond between C4 and C5, leading to the [CH₂=NH₂]⁺ ion and a neutral aziridine-ethane radical. A more prominent fragment would be alpha-cleavage next to the aziridine nitrogen, leading to the aziridinylmethyl cation at m/z = 56 ([C₃H₆N]⁺) after loss of the aminomethyl radical.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Integrated Spectroscopic Workflow and Conclusion

The confirmation of 1-(3-Aminopropyl)aziridine's structure is a process of synergistic data interpretation. No single technique provides a complete picture; rather, the collective evidence from NMR, IR, and MS builds an unassailable structural proof.

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

References

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Retrieved from [Link]

-

Toste, F. D., & Still, R. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14076, Aziridine, 1-(3-aminopropyl)-. Retrieved from [Link]

-

Analytical Chemistry. (2023). Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA). Retrieved from [Link]

-

Dalton Transactions. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Retrieved from [Link]

-

Shimadzu. (n.d.). Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids. Retrieved from [Link]

-

Wickens, Z. K., et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature. Retrieved from [Link]

-

van der Merwe, K. J., et al. (1992). The electron impact and fast atom bombardment mass spectrometry of aziridines and their 2-chloroethylamine precursors. Biological Mass Spectrometry. Retrieved from [Link]

-

ChemRxiv. (2022). Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for Aziridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2025). Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. Retrieved from [Link]

Sources

- 1. Buy 1-(3-Aminopropyl)aziridine | 1072-65-7 [smolecule.com]

- 2. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aziridine, 1-(3-aminopropyl)- | C5H12N2 | CID 14076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Sci-Hub: are you are robot? [sci-hub.jp]

An In-depth Technical Guide to the Synthesis of N-(3-Aminopropyl)aziridine

Introduction: The Significance of N-(3-Aminopropyl)aziridine in Modern Chemistry

N-(3-Aminopropyl)aziridine is a versatile bifunctional molecule characterized by a strained three-membered aziridine ring and a primary aminopropyl side chain. The inherent ring strain of the aziridine moiety (approximately 25 kcal/mol) makes it a highly reactive electrophile, susceptible to ring-opening reactions with a wide range of nucleophiles.[1] This reactivity, combined with the nucleophilic primary amine, renders N-(3-Aminopropyl)aziridine a valuable building block in various fields, particularly in drug development and material science. Its structural motifs are found in compounds with potential antimicrobial and antitumor activities.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, offering researchers and drug development professionals a comprehensive understanding of the available methodologies, their underlying principles, and practical implementation.

Core Synthesis Strategies

The synthesis of N-(3-Aminopropyl)aziridine can be approached through several strategic disconnections. The most prevalent and practical methods involve either the formation of the aziridine ring on a precursor already containing the aminopropyl side chain or the N-alkylation of a pre-existing aziridine ring. This guide will detail three primary, field-proven pathways:

-

The Modified Wenker Synthesis: Intramolecular Cyclization of a β-Amino Alcohol

-

The Gabriel Synthesis Variant: A Stepwise Assembly

-

Direct Alkylation of Aziridine: A Convergent Approach

Pathway 1: The Modified Wenker Synthesis

The Wenker synthesis is a classic and reliable method for forming aziridines through the intramolecular cyclization of β-amino alcohols.[1][4] The process involves the conversion of the hydroxyl group into a good leaving group, typically a sulfate ester, followed by base-mediated intramolecular nucleophilic substitution by the amine to close the three-membered ring.[5]

Causality Behind Experimental Choices

This pathway is predicated on the strategic conversion of a poor leaving group (hydroxyl) into an excellent one (sulfate). Sulfuric acid or chlorosulfonic acid is chosen for this transformation due to its efficiency and the stability of the resulting amino alcohol hydrogen sulfate intermediate.[2][5] The subsequent cyclization is promoted by a strong base, such as sodium hydroxide, which deprotonates the amine, enhancing its nucleophilicity for the intramolecular SN2 reaction that forms the aziridine ring.[2][4] A critical consideration is the protection of the primary amine on the propyl side chain to prevent its interference during the esterification and cyclization steps. A phthalimide group is an excellent choice for this purpose due to its robustness and the well-established methods for its removal.

Experimental Protocol

Step 1: Synthesis of the N-Protected Amino Alcohol Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(3-bromopropyl)phthalimide (1 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Amino Alcohol: Add ethanolamine (1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, N-(3-(2-hydroxyethylamino)propyl)phthalimide, can be purified by column chromatography on silica gel.

Step 2: Sulfation and Intramolecular Cyclization (Wenker Synthesis)

-

Sulfation: Cool a flask containing the purified N-protected amino alcohol from Step 1 in an ice bath. Slowly add concentrated sulfuric acid (2 equivalents) with vigorous stirring. After the addition is complete, warm the mixture to room temperature and then heat to 120-140°C for 1-2 hours to form the sulfate ester.

-

Cyclization: Cool the reaction mixture in an ice bath and slowly add a 30-40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12), keeping the temperature below 20°C.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(3-phthalimidopropyl)aziridine.

Step 3: Deprotection to Yield N-(3-Aminopropyl)aziridine

-

Hydrazinolysis: Dissolve the N-(3-phthalimidopropyl)aziridine in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 equivalents).

-

Reaction: Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation: Cool the mixture, filter off the precipitate, and wash it with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude N-(3-Aminopropyl)aziridine can be purified by vacuum distillation.

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | N-(3-bromopropyl)phthalimide, Ethanolamine | Acetonitrile | Reflux | 4-6 | 75-85 |

| 2 | Sulfuric Acid, Sodium Hydroxide | Water | 120-140 (Sulfation) | 1-2 | 60-70 |

| 3 | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 80-90 |

Visualization: Modified Wenker Synthesis Workflow

Caption: Workflow for the Modified Wenker Synthesis of N-(3-Aminopropyl)aziridine.

Pathway 2: The Gabriel Synthesis Variant

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding over-alkylation.[6][7] This pathway can be adapted to synthesize N-(3-Aminopropyl)aziridine by using a bifunctional electrophile and sequentially introducing the aziridine and amine functionalities.

Causality Behind Experimental Choices

This approach leverages the nucleophilicity of the phthalimide anion to displace a halide, followed by the introduction of the aziridine ring. The key is to use a starting material with two leaving groups, such as 1-bromo-2-chloroethane. The more reactive bromide is displaced first by the phthalimide anion. The remaining chloride is then displaced by the nitrogen of 3-amino-1-propanol. The resulting intermediate undergoes an intramolecular cyclization to form the aziridine ring, conceptually similar to the Wenker synthesis. The phthalimide protecting group is then removed via hydrazinolysis.

Experimental Protocol

Step 1: Synthesis of N-(2-bromoethyl)phthalimide

-

Reaction Setup: Dissolve potassium phthalimide (1 equivalent) in dimethylformamide (DMF).

-

Addition of Dihaloalkane: Add 1,2-dibromoethane (a large excess, e.g., 5-10 equivalents, which also serves as the solvent in some protocols) to the solution.

-

Reaction: Heat the mixture to 100-120°C for 2-3 hours.

-

Work-up: Cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain N-(2-bromoethyl)phthalimide.

Step 2: Coupling with 3-Amino-1-propanol and Cyclization

-

Reaction Setup: In a round-bottom flask, dissolve N-(2-bromoethyl)phthalimide (1 equivalent) and 3-amino-1-propanol (1.1 equivalents) in a suitable solvent like toluene.

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (2 equivalents).

-

Reaction: Reflux the mixture for 12-18 hours. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization of the intermediate amino alcohol to form N-(3-phthalimidopropyl)aziridine.

-

Work-up: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Deprotection

-

Hydrazinolysis: This step is identical to Step 3 of the Modified Wenker Synthesis. Dissolve the N-(3-phthalimidopropyl)aziridine in ethanol, add hydrazine hydrate, and reflux to precipitate phthalhydrazide.

-

Isolation and Purification: Filter the precipitate and purify the final product from the filtrate by vacuum distillation.

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Potassium Phthalimide, 1,2-Dibromoethane | DMF | 100-120 | 2-3 | 85-95 |

| 2 | N-(2-bromoethyl)phthalimide, 3-Amino-1-propanol, K₂CO₃ | Toluene | Reflux | 12-18 | 50-65 |

| 3 | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 80-90 |

Visualization: Gabriel Synthesis Variant Mechanism

Caption: Workflow for the Gabriel Synthesis Variant to N-(3-Aminopropyl)aziridine.

Pathway 3: Direct Alkylation of Aziridine

This is arguably the most convergent and atom-economical approach, where the pre-formed aziridine ring is directly N-functionalized with the aminopropyl side chain. The primary challenge is the potential for the nucleophilic aziridine nitrogen to react with the alkylating agent, leading to polymerization or ring-opening. Therefore, careful selection of the alkylating agent and reaction conditions is crucial.

Causality Behind Experimental Choices

To circumvent side reactions, the primary amine of the propyl chain must be protected. N-(3-bromopropyl)phthalimide is an ideal alkylating agent for this purpose.[8] The reaction is an SN2 displacement of the bromide by the aziridine nitrogen. The phthalimide group effectively prevents the primary amine from interfering and can be cleanly removed in a subsequent step. A non-nucleophilic base is often used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

-

Reaction Setup: In a round-bottom flask, combine phthalimide (1 equivalent) and 1,3-dibromopropane (a large excess).

-

Addition of Base: Add potassium carbonate (1.5 equivalents).

-

Reaction: Heat the mixture with stirring at 120-130°C for 4-6 hours.

-

Work-up: Cool the mixture, add water, and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.[8]

Step 2: N-Alkylation of Aziridine

-

Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve aziridine (2-3 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Addition of Alkylating Agent: Slowly add a solution of N-(3-bromopropyl)phthalimide (1 equivalent) in THF to the aziridine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC.

-

Work-up: Filter off any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting crude N-(3-phthalimidopropyl)aziridine can be purified by column chromatography.

Step 3: Deprotection

-

Hydrazinolysis: This step is identical to the deprotection steps in the previous two pathways. The protected aziridine is treated with hydrazine hydrate in ethanol under reflux.

-

Isolation and Purification: The final product, N-(3-Aminopropyl)aziridine, is isolated from the filtrate after removing the phthalhydrazide precipitate and purified by vacuum distillation.

Data Presentation

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phthalimide, 1,3-Dibromopropane, K₂CO₃ | None (excess reagent) | 120-130 | 4-6 | 70-80 |

| 2 | Aziridine, N-(3-bromopropyl)phthalimide | THF | 0 to RT | 24-48 | 55-70 |

| 3 | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 80-90 |

Visualization: Direct Alkylation Pathway

Caption: Workflow for the Direct Alkylation of Aziridine.

Conclusion and Future Perspectives

The synthesis of N-(3-Aminopropyl)aziridine is achievable through several robust and well-established chemical transformations. The choice of a particular pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The Modified Wenker and Gabriel variant pathways offer reliable, albeit multi-step, routes with good overall yields. The direct alkylation of aziridine presents a more convergent approach but requires careful control of reaction conditions to avoid side reactions.

Future research in this area may focus on developing more efficient and greener synthetic methodologies. For instance, recent advancements in electrochemical synthesis have shown promise for the direct coupling of amines and alkenes to form aziridines, potentially offering a more sustainable and atom-economical route.[9] Furthermore, the development of catalytic methods that avoid the use of stoichiometric reagents and protecting groups would represent a significant advancement in the synthesis of this and other valuable N-functionalized aziridines.

References

-

Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. [Link]

-

Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]

-

Alkylative Aziridine Ring-Opening Reactions. (2021). Semantic Scholar. [Link]

-

Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. (2021). NIH. [Link]

-

8 Synthesis of Aziridines | Named Reactions | Chemistry of three membered heterocycles. (2021). YouTube. [Link]

-

The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]

-

(PDF) Synthesis of NH-Aziridines from Vicinal Amino Alcohols Via the Wenker Reaction: Scope and Limitation. (2025). ResearchGate. [Link]

-

Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. (2021). PMC. [Link]

-

Aziridines in Synthesis. Baran Lab. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. [Link]

-

Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. PMC. [Link]

-

Synthesis of aziridines from amino alcohols. (2026). ResearchGate. [Link]

-

(PDF) Alkylative Aziridine Ring-Opening Reactions. (2025). ResearchGate. [Link]

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (2025). NIH. [Link]

-

The Gabriel Amine Synthesis. (2024). YouTube. [Link]

-

Synthesis of aziridines. Organic Chemistry Portal. [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). NIH. [Link]

-

Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. [Link]

-

ChemInform Abstract: AZIRIDINES. PART II. SYNTHESIS OF 1-ALKYL-2,3-DIPHENYLAZIRIDINES BY GABRIEL′SS METHOD. (2025). ResearchGate. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers. [Link]

-

Part One Strained Heterocycles in the Synthesis of Natural Products. Wiley-VCH. [Link]

-

Intramolecular N–Me and N–H aminoetherification for the synthesis of N-unprotected 3-amino-O-heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

C(sp - ) Coupling between Aziridines and Acetals as Alcohol-Derived Alkyl Radical Precursors. OSTI.gov. [Link]

-

Synthesis of Aziridines from Amino Alcohols. ResearchGate. [Link]

-

Wenker Aziridine Synthesis Mechanism. (2022). YouTube. [Link]

-

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

-

β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC. [Link]

-

Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Wenker Aziridine Synthesis Mechanism | Organic Chemistry. (2022). YouTube. [Link]

-

BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. (2023). dnu.dp.ua. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of Aminopropyl Aziridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aziridine ring, a three-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry, primarily due to its inherent ring strain and consequent electrophilicity. This reactivity makes aziridine-containing molecules potent alkylating agents capable of forming covalent bonds with biological nucleophiles. When functionalized with an aminopropyl chain, the resulting aminopropyl aziridines possess a unique combination of reactivity and modulated physicochemical properties, making them compelling candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of aminopropyl aziridines, with a primary focus on their anticancer and antimicrobial potential. We will delve into the core mechanisms of action, principally DNA alkylation and enzyme inhibition, explore structure-activity relationships, and present detailed experimental protocols for evaluating their efficacy. Furthermore, this guide addresses the toxicological challenges and future perspectives for harnessing the therapeutic potential of this fascinating class of compounds.

The Aziridine Moiety: A Strained Ring with Therapeutic Potential

The biological activity of aminopropyl aziridines is fundamentally derived from the unique chemical properties of the aziridine ring.

Chemical Properties: Ring Strain and Electrophilicity

The three-membered ring of aziridine forces its bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[1][2] This deviation results in substantial angle and torsional strain, rendering the molecule highly reactive.[3] The strained C-N bonds are susceptible to cleavage upon attack by nucleophiles, a process known as ring-opening.[1] This inherent electrophilicity is the cornerstone of the biological activity of most aziridine-containing compounds, allowing them to act as powerful alkylating agents.[4] The nitrogen atom in an aziridine is also less basic (pKa of ~8.0) compared to acyclic amines (pKa of ~11) due to the increased s-character of its lone pair of electrons.[1][2]

The Aminopropyl Substituent: A Modulator of Activity

The aminopropyl group attached to the aziridine nitrogen serves several critical functions. It can influence the compound's:

-

Solubility: The primary amine group can be protonated at physiological pH, enhancing aqueous solubility.

-

Basicity and Nucleophilicity: The overall basicity of the molecule is affected, which can influence its reactivity and interaction with biological targets.

-

Pharmacokinetics: The aminopropyl chain can impact absorption, distribution, metabolism, and excretion (ADME) properties.

-

Targeting: The chain provides a synthetic handle for attaching larger moieties, potentially for targeted drug delivery.

Core Mechanism of Action: Covalent Modification of Biomolecules

The primary mechanism through which aziridines exert their biological effects is the covalent modification of crucial macromolecules, leading to the disruption of cellular processes.

DNA Alkylation: The Foundation of Anticancer Activity

Many aziridine-containing compounds, including natural products like Mitomycin C, function as potent anticancer agents by alkylating DNA.[4][5] The electrophilic aziridine ring is attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[4][6] This reaction forms a covalent adduct, which can block the machinery of DNA replication and transcription.[7] If a molecule contains more than one aziridine moiety (or another reactive group), it can lead to DNA-DNA interstrand cross-linking, which is particularly difficult for cancer cells to repair and often triggers apoptosis (programmed cell death).[4]

Caption: General mechanism of DNA alkylation by an aziridine moiety.

Protein and Enzyme Inhibition

Beyond DNA, the electrophilic aziridine ring can also react with nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins. This can lead to the irreversible inhibition of critical enzymes or the disruption of protein function. For example, aziridine compounds have been identified as inhibitors of cysteine proteases.[6] This opens up therapeutic possibilities beyond anticancer applications, including antiviral and antiparasitic strategies.

Therapeutic Applications and Biological Activities

The ability of aminopropyl aziridines to covalently modify biomolecules translates into a broad spectrum of potential therapeutic applications.

Anticancer Activity

The most explored application of aziridines is in cancer therapy.[3][5][6] Their ability to induce DNA damage makes them particularly effective against rapidly proliferating cancer cells.

-

Efficacy: Aziridine derivatives have demonstrated cytotoxicity against a wide range of cancer cell lines, including those from lung cancer, breast cancer, leukemia, and melanoma.[3][7] Some derivatives show selective cytotoxicity, killing cancer cells at concentrations that are less harmful to normal cells.[7]

-

Structure-Activity Relationships (SAR): The anticancer potency is highly dependent on the molecule's structure. For instance, the stereochemistry (absolute configuration) of substituents on the aziridine ring can dramatically alter activity.[8] The addition of polar groups, such as phosphine oxides, has been shown to increase anticancer activity, possibly by improving solubility and metabolic stability.[8]

Table 1: Representative Cytotoxicity of Aziridine Derivatives Against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Trifluromethyl-aziridine | Leukemia (CCRF-CEM) | 25.45 | [3] |

| Trifluromethyl-aziridine | Leukemia (CEM/ADR5000) | 24.08 | [3] |

| Aziridine β-D-galactopyranoside | Leukemia (HL-60) | 11.1 | [3] |

| Aziridine β-D-galactopyranoside | Leukemia (NB4) | 21.4 | [3] |

| N-sugar substituted aziridine | Prostate (PC3) | 23.55 | [5] |

| N-sugar substituted aziridine | Cervical (HeLa) | 25.88 |[5] |

Antimicrobial Activity

The same reactive principles that drive anticancer effects also confer antimicrobial properties to aziridines.[4][9]

-

Spectrum of Activity: Many aziridine derivatives show potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[4][10] Activity against Gram-negative bacteria is often more limited, potentially due to differences in the bacterial cell wall structure that hinder compound penetration.[10] Some compounds have also shown promising activity against Mycobacterium tuberculosis.[11]

-

Mechanism: The antimicrobial effect is believed to arise from the alkylation of bacterial DNA and essential proteins, leading to cell death.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Aziridine Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aziridine-thiourea derivative | S. aureus (MRSA) | 16–32 | [4] |

| Aziridine-thiourea derivative | E. coli | >512 | [4] |

| Aziridine derivative 345 | M. tuberculosis | 0.5 | [11] |

| Palladium(II)-aziridine complex | S. aureus | 37.5–300.0 | [10] |

| Palladium(II)-aziridine complex | E. coli | >300 |[10] |

Experimental Workflows for Activity Assessment

Evaluating the biological potential of novel aminopropyl aziridines requires a standardized set of in vitro assays.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[4][7]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the aminopropyl aziridine compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8]

Methodology:

-

Compound Preparation: Prepare a series of two-fold dilutions of the aminopropyl aziridine compound in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Toxicology and Drug Development Challenges

The high reactivity that makes aziridines potent therapeutic agents also presents significant challenges.

-

Indiscriminate Reactivity: The electrophilic nature of the aziridine ring can lead to off-target reactions with a wide range of biological nucleophiles, causing toxicity.[4]

-

Mutagenicity: As powerful alkylating agents that react with DNA, aziridines are often mutagenic and must be handled with extreme care.[2] Their therapeutic use relies on a favorable therapeutic index, where the damage to cancer cells outweighs the damage to healthy cells.

-

Improving Selectivity: A key goal in modern drug development is to enhance the selectivity of aziridine-containing drugs. Strategies include:

-

Prodrugs: Designing molecules that are activated only under specific conditions found in the target tissue (e.g., the hypoxic environment of tumors).[5]

-

Targeted Delivery: Conjugating the aziridine "warhead" to a molecule that specifically binds to a receptor overexpressed on cancer cells.

-

Conclusion and Future Directions

Aminopropyl aziridines are a class of compounds with demonstrable and potent biological activity, particularly as anticancer and antimicrobial agents. Their efficacy is rooted in the unique, strain-driven reactivity of the aziridine ring, which enables covalent modification of key biological macromolecules like DNA and proteins. While their inherent reactivity presents toxicological hurdles, it also offers a powerful mechanism for therapeutic intervention that is difficult for cells and microbes to develop resistance against.

Future research should focus on designing novel aminopropyl aziridine derivatives with enhanced selectivity. By fine-tuning the steric and electronic properties of substituents and employing modern drug delivery strategies, it may be possible to develop next-generation therapeutics that maximize efficacy while minimizing off-target toxicity. The continued exploration of this privileged scaffold holds significant promise for addressing critical unmet needs in oncology and infectious disease.

References

- Examples of aziridine derivatives with promising anticancer activity. (n.d.). ResearchGate.

-

Calderón-Montaño, J. M., Burgos-Morón, E., Orta, M. L., Maldonado-Navas, D., & López-Lázaro, M. (2018). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 23(12), 3148. Available from: [Link]

-

Dziemidowicz, M., Leśniak, S., Leś, A., Wasek, M., Rychlewska, U., & Madaj, J. (2016). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 21(11), 1435. Available from: [Link]

-

Dziemidowicz-Borys, M., Wasek, M., Czubaty, M., Rychlewska, U., & Madaj, J. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. International Journal of Molecular Sciences, 25(1), 589. Available from: [Link]

-

Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(22), 4617-4643. Available from: [Link]

- (Reference not directly cited in the final text, but used for background)

-

Dziemidowicz-Borys, M., Wasek, M., Czubaty, M., Rychlewska, U., & Madaj, J. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 25(1), 589. Available from: [Link]

-

Ternansky, R. J. (2019). Recent updates and future perspectives in aziridine synthesis and reactivity. Tetrahedron, 75(33), 4381-4402. Available from: [Link]

-

Aziridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Beck, W., Dialer, H., Gireth, M., Robl, C., & Urban, G. (2010). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(ii) and palladium(ii). Dalton Transactions, 39(8), 2055-2063. Available from: [Link]

- Biological activity of aziridine derivatives. (n.d.). ResearchGate.

Sources

- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aziridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 6. chemenu - Blog - Chemistry of Aziridine [clevenard.com]

- 7. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buy 1-(3-Aminopropyl)aziridine | 1072-65-7 [smolecule.com]

- 10. Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(ii) and palladium(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 1-(3-Aminopropyl)aziridine as a Versatile Precursor for Pharmaceutical Intermediates

A Senior Application Scientist's Foreword:

In the landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The choice of starting materials dictates not only the feasibility of a synthesis but also its scalability and economic viability. It is in this context that we turn our attention to 1-(3-Aminopropyl)aziridine, a molecule of profound potential. Its unique bifunctional nature, combining a reactive, strained aziridine ring with a flexible aminopropyl chain, offers a powerful toolkit for the modern medicinal chemist. The inherent ring strain of the aziridine heterocycle makes it an eager electrophile, primed for ring-opening reactions that install valuable 1,2-diamino functionalities. This guide is designed for the practicing researcher and drug development professional. It moves beyond simple procedural lists to provide a deeper understanding of the why—the chemical principles and strategic considerations—that underpin the use of this versatile precursor. Herein, we explore the core reactivity, provide actionable protocols, and emphasize the safety and handling required to harness the synthetic power of 1-(3-Aminopropyl)aziridine responsibly.

Introduction to 1-(3-Aminopropyl)aziridine: A Strategic Building Block

1-(3-Aminopropyl)aziridine, also known as N-(3-Aminopropyl)aziridine, is a three-membered cyclic amine featuring a propylamine substituent on the ring nitrogen.[1] This structure is deceptively simple; the aziridine ring's acute bond angles (~60°) result in significant ring strain, rendering it highly susceptible to nucleophilic attack—a characteristic that is the cornerstone of its synthetic utility.[1][2]

Its primary value in pharmaceutical synthesis lies in its role as a precursor to complex nitrogen-containing molecules, including polyamines and other functionalized diamines.[1][3] These motifs are prevalent in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-neuropathic agents.[1][2][4] The ability of 1-(3-Aminopropyl)aziridine to introduce a 1,3-diamine synthon via a controlled ring-opening reaction makes it a highly strategic and efficient building block in drug discovery and development.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 3-(aziridin-1-yl)propan-1-amine | [1] |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molecular Weight | 100.16 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 61-62 °C @ 19 Torr | [1] |

| Density | 0.879 g/cm³ @ 22 °C | [1] |

| pKa (predicted) | 10.41 ± 0.10 (for the terminal amine) | [1] |

Core Reactivity: The Nucleophilic Ring-Opening Mechanism

The synthetic utility of 1-(3-Aminopropyl)aziridine is dominated by the electrophilic nature of the aziridine ring carbons. The reaction proceeds via nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond and alleviation of the ring strain. This ring-opening can be catalyzed by acids, which protonate the ring nitrogen, further activating the ring towards nucleophilic attack.[6][7]

The regioselectivity of the attack (i.e., which of the two ring carbons is attacked) is influenced by steric and electronic factors, as well as the nature of the nucleophile and reaction conditions.[6][8] For the unsubstituted aziridine ring in 1-(3-Aminopropyl)aziridine, the two carbons are equivalent. The reaction provides a reliable method for synthesizing 1,2-disubstituted ethane-1,2-diamine derivatives.

Caption: Acid-catalyzed nucleophilic ring-opening of the aziridine ring.

Application in Pharmaceutical Intermediate Synthesis

1-(3-Aminopropyl)aziridine is a versatile precursor for several classes of valuable pharmaceutical intermediates.

Synthesis of Polyamines

Polyamines like spermidine and spermine are aliphatic cations essential for cell growth and proliferation.[9] Their analogues are important targets in cancer and infectious disease research. 1-(3-Aminopropyl)aziridine can be used in a stepwise approach to construct complex polyamine chains. The terminal primary amine can act as a nucleophile to open another activated aziridine, or the aziridine ring can be opened by other amines, effectively elongating the polyamine backbone.[10][11]

Functionalized Diamines and Ligands

The ring-opening reaction with various nucleophiles (thiols, alcohols, carbanions) allows for the introduction of diverse functionalities, leading to complex chiral amines and ligands for asymmetric synthesis.[2][7][12]

Polymer Chemistry and Drug Delivery

The bifunctional nature of the molecule makes it a useful monomer or cross-linking agent in polymer chemistry.[1] Aziridine-based polymers have been explored for applications in drug delivery and gene therapy.[1] Furthermore, its structure makes it a suitable precursor for creating ion exchange resins, which have wide applications in pharmaceutical formulations, such as taste masking, drug stabilization, and controlled release.[13][14][15]

Caption: Synthetic utility of 1-(3-Aminopropyl)aziridine.

Experimental Protocols

The following protocols are representative examples of how 1-(3-Aminopropyl)aziridine can be utilized. Researchers should adapt these procedures to their specific substrates and scales.

Protocol A: Synthesis of a Substituted Diamine via Ring-Opening with a Thiol Nucleophile

This protocol details the synthesis of N¹-(3-aminopropyl)-2-(phenylthio)ethane-1,2-diamine, a functionalized diamine, via the ring-opening of 1-(3-aminopropyl)aziridine with thiophenol.

Materials:

-

1-(3-Aminopropyl)aziridine (1.0 g, 10 mmol)

-

Thiophenol (1.1 g, 10 mmol)

-

Methanol (20 mL), anhydrous

-

Trifluoroacetic acid (TFA) (0.114 g, 1 mmol, 10 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Aminopropyl)aziridine (1.0 g, 10 mmol) and anhydrous methanol (20 mL). Purge the flask with nitrogen for 5 minutes.

-

Addition of Reagents: Add thiophenol (1.1 g, 10 mmol) to the solution via syringe. Stir for 5 minutes.

-

Catalyst Addition: Slowly add trifluoroacetic acid (0.114 g, 1 mmol) to the reaction mixture.

-

Scientist's Note: The acid catalyst protonates the aziridine nitrogen, activating the ring for nucleophilic attack. Using a catalytic amount prevents full protonation of the amine nucleophile and the product.

-

-